molecular formula C14H19NO3 B14035229 Benzyl ((R)-1-((R)-tetrahydrofuran-2-YL)ethyl)carbamate

Benzyl ((R)-1-((R)-tetrahydrofuran-2-YL)ethyl)carbamate

Cat. No.: B14035229
M. Wt: 249.30 g/mol
InChI Key: JPIGWYXBTLZMED-YPMHNXCESA-N
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Description

Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate is a complex organic compound that features a benzyl group, a tetrahydrofuran ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-(®-tetrahydrofuran-2-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrases by coordinating with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the tetrahydrofuran ring.

    Tetrahydrofuran-2-yl carbamate: Similar structure but lacks the benzyl group.

    Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)amine: Similar structure but the carbamate group is replaced with an amine.

Uniqueness

Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate is unique due to the presence of both the benzyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-[(1R)-1-[(2S)-oxolan-2-yl]ethyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-11(13-8-5-9-17-13)15-14(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16)/t11-,13+/m1/s1

InChI Key

JPIGWYXBTLZMED-YPMHNXCESA-N

Isomeric SMILES

C[C@H]([C@@H]1CCCO1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C1CCCO1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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